Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate
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Overview
Description
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula C14H12N2O7S. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is related to Bumetanide, a loop diuretic used to treat edema associated with heart failure, liver disease, and kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate typically involves the nitration of 4-phenoxybenzoic acid, followed by sulfonation and esterification. The reaction conditions often include the use of concentrated sulfuric acid for sulfonation and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Reduction: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to Bumetanide.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bumetanide: A loop diuretic with similar structural features.
Piretanide: Another diuretic with a related chemical structure.
Furosemide: A widely used diuretic with a different core structure but similar pharmacological effects.
Uniqueness
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O7S |
---|---|
Molecular Weight |
352.32 g/mol |
IUPAC Name |
methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C14H12N2O7S/c1-22-14(17)9-7-11(16(18)19)13(12(8-9)24(15,20)21)23-10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,20,21) |
InChI Key |
GSCYRFYSMSQVKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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